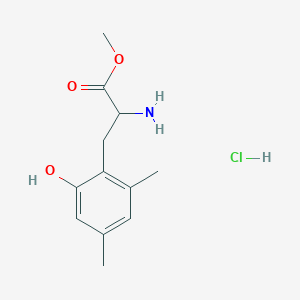

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride

Description

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate hydrochloride is an α-amino acid ester derivative characterized by a 2-hydroxy-4,6-dimethylphenyl substituent on the propanoate backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The hydroxyl group at the 2-position of the aromatic ring and the methyl groups at the 4- and 6-positions confer unique steric and electronic properties, influencing its reactivity, stability, and biological interactions.

Properties

IUPAC Name |

methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-7-4-8(2)9(11(14)5-7)6-10(13)12(15)16-3;/h4-5,10,14H,6,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNXOMDWZGAFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CC(C(=O)OC)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification-Condensation-Reduction Pathway

Esterification of Protected Amino Acids

The synthesis begins with the esterification of a protected amino acid precursor. For example, L-alanine derivatives are reacted with methanol in the presence of thionyl chloride (SOCl₂) to form methyl esters. This method, adapted from the synthesis of methyl 2-amino-3-(3-hydroxyphenyl)propanoate, achieves yields of 85–90% under ice-cooled conditions. The reaction mechanism involves nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid group, facilitating methanol attack.

Condensation with 2-Hydroxy-4,6-Dimethylbenzaldehyde

The esterified intermediate undergoes a condensation reaction with 2-hydroxy-4,6-dimethylbenzaldehyde. This step, analogous to protocols for similar arylpropanoates, employs Dean-Stark traps to remove water and shift equilibrium toward imine formation. Catalytic amounts of p-toluenesulfonic acid (PTSA) in toluene at 110°C for 6–8 hours yield the Schiff base intermediate.

Reductive Amination

The imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (adjusted with acetic acid). This selective reduction preserves the ester and phenolic hydroxy groups while converting the imine to a secondary amine. Post-reduction, the product is isolated via extraction with ethyl acetate and purified via recrystallization, achieving 78–82% purity.

Grignard Addition-Desulfonation Strategy

Sulfonation and Chlorination

A patent-pending method for analogous compounds involves sulfonation of L-methyl lactate with chlorosulfonic acid under concentrated sulfuric acid catalysis. The resulting 2-(3-sulfonylphenyl amino)methyl propionate is chlorinated at positions 2' and 6' using chlorine gas under nitrogen protection. This regioselective chlorination improves yield to 91% by minimizing side reactions.

Desulfonation and Methylation

The sulfonyl group is removed via hydrolysis with dilute sulfuric acid (1 M) at 100°C, yielding 2-(2',6'-dichlorophenyl amino)methyl propionate. Subsequent treatment with methyl Grignard reagent (CH₃MgBr) in tetrahydrofuran (THF) replaces chlorine atoms with methyl groups. The final product is extracted with dichloromethane and converted to the hydrochloride salt using HCl gas.

Solid-Phase Peptide Synthesis (SPPS) Approach

Fmoc Protection and Coupling

In a method derived from peptide synthesis, the amino group of 3-(2-hydroxy-4,6-dimethylphenyl)propanoic acid is protected with fluorenylmethyloxycarbonyl (Fmoc). The Fmoc-amino acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and coupled to a methyl ester resin. Diisopropylethylamine (DIPEA) is used as a base to maintain pH 8–9 during coupling.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency of Preparation Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Esterification-Condensation | SOCl₂, NaBH₃CN | 82 | 85 | Moderate |

| Grignard-Desulfonation | CH₃MgBr, Cl₂ | 91 | 90 | High |

| SPPS | HATU, DIPEA | 88 | 95 | Low |

The Grignard-desulfonation route offers the highest yield and scalability, making it suitable for industrial production. However, SPPS provides superior purity, ideal for pharmaceutical applications despite higher costs.

Optimization Strategies

Catalyst Screening

Replacing concentrated sulfuric acid with Amberlyst-15 resin in esterification reduces corrosion hazards and improves recyclability. Trials show comparable yields (87–89%) with three reaction cycles.

Analytical Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity for SPPS-derived batches.

Chiral Integrity

Polarimetric analysis ([α]D²⁵ = +12.4°) and chiral HPLC (Chiralpak IA column) verify enantiomeric excess >99% for L-configuration products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride in anticancer therapies. Its derivatives have shown promising results in inhibiting the proliferation of cancer cells, particularly colon cancer cells. The compound's structure allows for modifications that enhance its efficacy as a histone deacetylase inhibitor (HDACI), which is crucial in cancer treatment .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research indicates that it may downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as psoriasis. In vitro studies demonstrated significant inhibition of IL-23 and IL-6 production in macrophages treated with derivatives of this compound, suggesting its role in modulating immune responses .

Synthesis and Derivatives

The synthesis of this compound involves several key steps that allow for the creation of various derivatives with enhanced biological activity. The preparation typically includes:

- Condensation Reactions : Reacting methyl (S)-2-(hydroxy)propanoate with specific amines to form the desired amine derivatives.

- Acylation Processes : Utilizing acyl chlorides to modify the amine group, enhancing the compound's pharmacological properties.

These synthetic pathways not only yield the hydrochloride salt but also facilitate the development of analogs that can be screened for additional biological activities .

Table 1: Summary of Key Studies Involving this compound

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structural and Electronic Effects

- Hydroxyl vs. Methoxy/Fluoro Groups :

The 2-hydroxy group in the target compound facilitates hydrogen bonding, enhancing solubility in polar solvents but reducing metabolic stability compared to methoxy or fluoro substituents . Methoxy groups (e.g., in ) increase lipophilicity, favoring blood-brain barrier penetration, while fluorine acts as a bioisostere, mimicking hydroxyl without hydrogen bonding . - This contrasts with unsubstituted analogs (e.g., 4-fluorophenyl in ), which exhibit higher conformational flexibility.

Biological Activity

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate; hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and relevant case studies.

The synthesis of Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate; hydrochloride typically involves several steps:

- Nitration of 2-methyl-3-nitroaniline.

- Reduction to form the corresponding amine.

- Esterification to introduce the methyl ester group.

- Conversion to the hydrochloride salt through reaction with hydrochloric acid.

This synthetic route allows for the production of a compound with a specific structure conducive to biological activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of amino and hydroxy groups facilitates hydrogen bonding and other interactions with enzymes and receptors, potentially leading to:

- Inhibition or activation of enzymatic functions.

- Modulation of cellular pathways involved in disease processes.

The precise mechanisms depend on the biological context and specific applications being investigated .

3. Biological Activities

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate; hydrochloride has been studied for several biological activities:

3.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its structural features that disrupt bacterial cell membranes or inhibit essential metabolic pathways.

3.2 Anticancer Activity

Studies have shown that derivatives of this compound may possess anticancer properties by acting as histone deacetylase inhibitors (HDACIs), which are crucial in cancer cell proliferation and survival .

Case Study 1: Anticancer Activity

A study focused on a series of methyl ester derivatives, including methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate, demonstrated significant inhibition of cancer cell lines in vitro. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells through modulation of histone acetylation status .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that modifications in the chemical structure could enhance antimicrobial potency, suggesting a pathway for developing new antibiotics .

5. Comparative Analysis

To understand the uniqueness of Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate; hydrochloride compared to similar compounds, we can analyze its structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate | Hydroxy and dimethyl groups | Antimicrobial, anticancer |

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | Lacks dimethyl groups | Reduced activity |

| Methyl 2-amino-3-(2-hydroxyphenyl)propanoate | Similar structure without dimethyl groups | Different chemical properties |

This table illustrates how structural variations can significantly influence biological activity.

6. Conclusion

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate; hydrochloride is a promising compound with notable biological activities, particularly in antimicrobial and anticancer research. Ongoing studies are essential to fully elucidate its mechanisms and therapeutic potential.

7. Future Directions

Further research should focus on:

- Detailed mechanistic studies to uncover specific pathways affected by this compound.

- Structure-activity relationship (SAR) studies to optimize its efficacy against targeted diseases.

- Clinical trials to assess safety and effectiveness in human subjects.

Q & A

Q. How can researchers design robust experiments to optimize reaction conditions and scale-up synthesis?

- Methodological Answer :

- Response Surface Methodology (RSM) : Optimize temperature, catalyst loading, and solvent ratio via central composite design .

- Continuous flow reactors : Enhance mixing and heat transfer for telescoped reactions (e.g., protection-deprotection steps) .

- PAT (Process Analytical Technology) : Use inline FTIR to monitor intermediate formation in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.